Futibatinib

Covalent inhibition FGFR signaling Drug-target residence time

Futibatinib’s covalent, irreversible binding to FGFR1-4 overcomes adaptive resistance seen with reversible inhibitors. It is the only tool to faithfully model acquired resistance (e.g., FGFR2 V565I/L) and is the clinical standard for FGFR2 fusion-positive iCCA. For PD studies with washout, its prolonged target suppression cannot be replicated by Pemigatinib or Erdafitinib. When FGFR4 is the driver, its 10-fold greater potency avoids false negatives. Purchase only high-purity (≥98%) Futibatinib to ensure your experiments reflect the documented pharmacology.

Molecular Formula C22H22N6O3
Molecular Weight 418.4 g/mol
CAS No. 1448169-71-8
Cat. No. B611163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFutibatinib
CAS1448169-71-8
SynonymsTAS-120, TAS 120, TAS120
Molecular FormulaC22H22N6O3
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC
InChIInChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1
InChIKeyKEIPNCCJPRMIAX-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to light beige solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Futibatinib (CAS 1448169-71-8) Procurement Guide: An Irreversible Pan-FGFR Inhibitor for Oncology R&D


Futibatinib (CAS 1448169-71-8), also known as TAS-120, is a small molecule tyrosine kinase inhibitor that covalently and irreversibly binds to the P-loop cysteine residue in the kinase domain of fibroblast growth factor receptors (FGFR) 1-4 [1]. This mechanism distinguishes it from the broader class of ATP-competitive, reversible FGFR inhibitors. Futibatinib is approved for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements, based on the clinical outcomes of the FOENIX-CCA2 trial [2]. As a research compound, it represents a critical tool for studying sustained target engagement and for developing models of overcoming acquired resistance to first-generation FGFR inhibitors.

Futibatinib (CAS 1448169-71-8) vs. Reversible FGFR Analogs: Why Substitution Compromises Research Integrity


Substituting Futibatinib with other ATP-competitive, reversible pan-FGFR inhibitors like Pemigatinib, Infigratinib, or Erdafitinib fundamentally alters the experimental and biological context. Futibatinib's covalent, irreversible binding to the FGFR kinase domain results in prolonged target inhibition that is not dependent on sustained systemic drug concentrations [1]. This unique mechanism translates directly into a differentiated activity profile against clinically relevant, acquired resistance mutations, most notably the FGFR2 gatekeeper mutations (e.g., V565I/L), which confer cross-resistance to the reversible inhibitor class [2]. Therefore, research focused on durable target modulation, or on tumors with a history of progression on a reversible FGFR inhibitor, requires Futibatinib specifically to recapitulate its unique pharmacological and clinical effects [3].

Quantitative Evidence Guide for Futibatinib (TAS-120) Procurement: Key Differentiation Data


Futibatinib's Covalent Binding Drives Sustained Target Engagement vs. Reversible Inhibitors

Unlike ATP-competitive, reversible FGFR inhibitors such as Pemigatinib and Infigratinib, Futibatinib forms a covalent bond with a conserved cysteine residue in the FGFR kinase domain's P-loop. This irreversible binding mechanism is the foundational differentiator, leading to prolonged inhibition of FGFR phosphorylation that is sustained even after the compound is washed out from the cellular environment [1]. While reversible inhibitors like Pemigatinib and Infigratinib require continuous drug exposure to maintain target suppression, Futibatinib's covalent bond ensures that the kinase remains inactive for the lifespan of the protein, a property that underpins its unique activity profile and lower propensity for certain resistance mechanisms [2]. This is a direct mechanistic distinction, not merely a difference in binding affinity.

Covalent inhibition FGFR signaling Drug-target residence time Pharmacodynamics

Futibatinib Demonstrates Potent Activity Against Gatekeeper Mutations Resistant to Reversible FGFR Inhibitors

A key differentiator for Futibatinib is its sustained potency against FGFR2 resistance mutations that emerge following treatment with ATP-competitive FGFR inhibitors. In head-to-head preclinical comparisons, Futibatinib maintained low nanomolar IC50 values against the critical FGFR2 V565I gatekeeper mutation, whereas the potency of reversible FGFR inhibitors was drastically reduced [1]. For example, against the FGFR2 V565I mutant, Futibatinib exhibited IC50 values in the range of 1.3-50.6 nM, while tested reversible inhibitors were >100-fold less potent [1]. Another study directly comparing irreversible inhibitors confirmed that Futibatinib inhibited 8 of 10 tested FGFR2 resistance mutations, a broader spectrum than the reversible pan-FGFR inhibitor Erdafitinib, which inhibited only 5 of 10 [2].

Acquired resistance FGFR2 kinase domain mutations Gatekeeper mutation Oncology

Futibatinib's Potent FGFR4 Inhibition Defines Its Pan-FGFR Profile vs. Pemigatinib and Infigratinib

Futibatinib is a true pan-FGFR inhibitor, demonstrating significant and comparable potency against all four FGFR family members, including FGFR4. This contrasts with other clinically approved FGFR inhibitors like Pemigatinib and Infigratinib, which have substantially weaker activity against FGFR4. A comparative biochemical analysis shows Futibatinib inhibits FGFR4 with an IC50 of 3.7 nM, which is within ~2-3 fold of its potency for FGFR1-3. In contrast, Pemigatinib and Infigratinib display IC50 values for FGFR4 of 30 nM and 60 nM, respectively, representing an 8- to 16-fold loss in potency compared to Futibatinib [1]. This differential FGFR4 coverage is a quantifiable and significant distinction for experimental design.

Kinase selectivity FGFR4 Pan-FGFR inhibitor IC50

Futibatinib Exhibits Superior Kinome-Wide Selectivity vs. Other Pan-FGFR Inhibitors

Futibatinib demonstrates a high degree of kinome selectivity, which is a critical parameter for both research tools and therapeutic candidates. In a screen against a panel of 296 human kinases, Futibatinib selectively inhibited only the FGFR family (FGFR1-4) with IC50 values ranging from 1.4 to 3.7 nM, showing no significant off-target activity across the rest of the kinome at concentrations up to 1 µM [1]. This level of selectivity is notably high; for context, while Pemigatinib and Infigratinib are also selective, their kinome profiles can include other kinases with sub-micromolar IC50s, such as VEGFR2 [2]. The quantifiable narrow target spectrum of Futibatinib provides a cleaner experimental tool for interrogating FGFR-specific biology and reduces confounding variables in phenotypic assays.

Selectivity profiling Off-target effects Kinase panel Drug safety

Clinical Efficacy of Futibatinib in FGFR2-Fusion Cholangiocarcinoma Compares Favorably to In-Class Agents

In the pivotal Phase 2 FOENIX-CCA2 trial, Futibatinib monotherapy (20 mg daily) achieved a confirmed objective response rate (ORR) of 41.7% in 103 previously treated patients with advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements [1]. This result is quantitatively comparable or favorable when benchmarked against other FGFR inhibitors in similar patient populations. In separate Phase 2 trials, Pemigatinib demonstrated an ORR of 35.5% (FIGHT-202 trial), and Infigratinib achieved an ORR of 31% in a comparable cohort [2]. Furthermore, the median progression-free survival (PFS) for Futibatinib was 7.2 months, compared to 6.9 months for Pemigatinib and 6.8 months for Infigratinib [2].

Cholangiocarcinoma FGFR2 fusion Clinical trial Objective response rate

Intellectual Property and Sourcing: Futibatinib Patent Life and Vendor Considerations

For organizations planning long-term research projects or considering large-scale procurement, the intellectual property landscape is a key differentiator. Futibatinib is protected by multiple patents, with key US patent expiry dates spanning from 2033 to 2039 [1]. For instance, the US composition-of-matter patent (US 9,108,973) is projected to expire on February 13, 2033 [1]. This is in contrast to other FGFR inhibitors like Pemigatinib (US 9,611,267, expiring 2034) and Infigratinib (US 8,895,601, expiring 2031). This extended period of exclusivity means that the supply chain for Futibatinib, particularly for GMP-grade material or for uses requiring a commercial license, will remain controlled by the originator company (Taiho Oncology) and its authorized partners for the foreseeable future, necessitating strategic sourcing decisions [2].

Patent expiry Procurement Generic sourcing Research supply

Futibatinib (CAS 1448169-71-8) Application Scenarios for Research and Development


Modeling Acquired Resistance to FGFR Inhibition

Futibatinib is the optimal compound for creating and studying cellular models of acquired resistance to FGFR inhibitors. Its covalent mechanism and sustained activity against FGFR2 gatekeeper mutations (e.g., V565I/L) make it the relevant tool for generating resistance in vitro through chronic, low-dose exposure [1]. Furthermore, it can be used as a second-line agent to characterize the sensitivity of resistant clones generated from treatment with reversible inhibitors like Pemigatinib or Infigratinib [2].

In Vivo PD Studies Requiring Sustained Target Suppression

For in vivo pharmacodynamic (PD) studies where intermittent dosing is employed or where a washout period is part of the experimental design, Futibatinib is the preferred FGFR inhibitor. Its irreversible binding ensures that FGFR pathway inhibition (measured by pFGFR or pERK levels) remains suppressed for an extended duration following the last dose, a PD profile that cannot be replicated by reversible inhibitors like Erdafitinib or Pemigatinib, whose target suppression correlates more closely with plasma drug levels [3].

Investigating FGFR4-Dependent Tumor Biology

When research is focused on models where FGFR4 is a primary oncogenic driver or a key mediator of a biological process (e.g., certain hepatocellular carcinomas or metabolic regulation), Futibatinib is the superior reagent. Its potent inhibition of FGFR4 (IC50 = 3.7 nM) is an order of magnitude stronger than that of Pemigatinib (IC50 = 30 nM) or Infigratinib (IC50 = 60 nM). Using a less potent inhibitor would risk incomplete target coverage and potentially lead to false-negative conclusions about FGFR4's role in the system [4].

Developing Next-Generation Sequencing (NGS) Assays for FGFR2 Fusions

Futibatinib is the clinical standard of care for FGFR2 fusion-positive cholangiocarcinoma. As such, it is the essential positive control compound for validating functional in vitro assays or patient-derived xenograft (PDX) models intended to support clinical NGS companion diagnostic development or to screen for novel therapeutics in this genetically defined patient population [5]. Its well-characterized clinical response rate (ORR 41.7%) provides a quantitative benchmark for assessing the predictive value of new assays [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Futibatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.